molecular formula C16H18N4O3 B2490603 2-(2-(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one CAS No. 1903410-42-3

2-(2-(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one

Cat. No.: B2490603
CAS No.: 1903410-42-3
M. Wt: 314.345
InChI Key: DVYQNSXZFLQRRC-UHFFFAOYSA-N
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Description

2-(2-(3-((6-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one is a chemical compound of interest in medicinal chemistry and drug discovery research. This hybrid molecule incorporates a pyridazin-3(2H)-one core, a scaffold noted in scientific literature for its presence in compounds with diverse biological activities . The structure also features a 6-methylpyridin-2-yl moiety, a heterocyclic component frequently employed in the design of pharmacologically active agents and ligands in coordination chemistry . The integration of these units through a pyrrolidinyl linker and carbonyl spacer suggests potential for investigating its interaction with various enzymatic targets. Researchers may value this compound as a key intermediate or precursor for the synthesis of more complex molecules, or as a probe for studying structure-activity relationships (SAR) in the development of novel therapeutic candidates. Its specific applications and mechanism of action are areas for ongoing scientific investigation.

Properties

IUPAC Name

2-[2-[3-(6-methylpyridin-2-yl)oxypyrrolidin-1-yl]-2-oxoethyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O3/c1-12-4-2-5-14(18-12)23-13-7-9-19(10-13)16(22)11-20-15(21)6-3-8-17-20/h2-6,8,13H,7,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVYQNSXZFLQRRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)OC2CCN(C2)C(=O)CN3C(=O)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Hydrazine with 1,4-Diketones

The pyridazinone ring is classically synthesized via cyclocondensation of hydrazine with 1,4-diketones or γ-keto esters. For example, ethyl 4-oxopentanoate reacts with hydrazine hydrate in refluxing ethanol to yield 4,5-dihydro-3(2H)-pyridazinone, which is dehydrogenated using bromine in acetic acid to form the aromatic pyridazinone.

Reaction Conditions :

  • Hydrazine hydrate (1.2 equiv) in anhydrous ethanol, reflux for 6–8 hours.
  • Dehydrogenation : Br₂ (1.1 equiv) in glacial acetic acid, 50°C for 2 hours.

Yield : 65–75% after recrystallization.

Alternative Routes: [4+2] Cycloadditions

Pyridazines are accessible via inverse electron-demand Diels-Alder reactions between 1,2,4,5-tetrazines and electron-rich dienophiles (e.g., enol ethers). While less common for pyridazinones, this method offers regioselectivity for complex substituents.

Functionalization of the Pyridazinone Core

Chlorination at Position 2

To enable subsequent nucleophilic substitution, the hydroxyl group of pyridazin-3(2H)-one is replaced with chlorine using phosphorus oxychloride (POCl₃).

Procedure :

  • POCl₃ (5–10 equiv) is added to pyridazin-3(2H)-one in anhydrous conditions.
  • Heated at 80–90°C for 4–18 hours.
  • Quenching with ice-water followed by basification (pH >10) extracts the chlorinated product into organic solvents.

Yield : 46–92%, depending on reaction time and temperature.

Example :
3-Chloropyridazine synthesis from 3(2H)-pyridazinone:

  • POCl₃ (10 mL) at 90°C for 4 hours → 63% yield.
  • Extended heating (18 hours) at 80°C → 85% crude yield.

Introduction of the Oxoethyl Side Chain

The 2-chloroethylpyridazinone intermediate is reacted with a nucleophilic pyrrolidine derivative to install the oxoethyl-pyrrolidine moiety.

Method A: Nucleophilic Substitution

  • 2-Chloropyridazinone (1.0 equiv) and 3-((6-methylpyridin-2-yl)oxy)pyrrolidine (1.2 equiv) in dry DMF.
  • Heated at 60°C for 12 hours under nitrogen.
  • Workup : Aqueous extraction, column chromatography (SiO₂, ethyl acetate/hexanes).

Yield : 50–68%.

Method B: Acylation of Pyrrolidine

  • Pyrrolidine derivative (1.1 equiv) is acylated with chloroacetyl chloride in dichloromethane.
  • The resulting chloroacetamide is coupled to pyridazinone via Ullmann or Buchwald-Hartwig amination.

Synthesis of 3-((6-Methylpyridin-2-yl)oxy)pyrrolidine

Mitsunobu Etherification

The pyrrolidine fragment is synthesized via Mitsunobu reaction between 6-methylpyridin-2-ol and pyrrolidin-3-ol.

Procedure :

  • 6-Methylpyridin-2-ol (1.0 equiv), pyrrolidin-3-ol (1.2 equiv), triphenylphosphine (1.5 equiv), and diisopropyl azodicarboxylate (DIAD, 1.5 equiv) in anhydrous THF.
  • Stirred at 0°C → room temperature for 24 hours.

Yield : 70–85% after silica gel purification.

Alternative: SN2 Displacement

  • 6-Methylpyridin-2-yl mesylate (1.0 equiv) reacted with pyrrolidin-3-ol (1.5 equiv) in DMF with K₂CO₃.
  • Heated at 80°C for 6 hours.

Yield : 60–75%.

Final Coupling and Optimization

Key Challenges and Solutions

  • Regioselectivity : Chlorination at position 2 is favored due to electron-withdrawing effects of the adjacent carbonyl.
  • Side Reactions : Over-chlorination is mitigated by controlling POCl₃ stoichiometry (≤5 equiv) and reaction time.
  • Pyrrolidine Stability : The ether linkage in 3-((6-methylpyridin-2-yl)oxy)pyrrolidine requires anhydrous conditions to prevent hydrolysis.

Analytical Validation

  • ¹H NMR : Characteristic signals for pyridazinone (δ 7.5–8.5 ppm), pyrrolidine (δ 3.0–4.0 ppm), and methylpyridinyl (δ 2.5 ppm).
  • HPLC Purity : ≥95% using C18 column (acetonitrile/water gradient).

Chemical Reactions Analysis

Types of Reactions it Undergoes

  • Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine and pyridazine rings, leading to the formation of N-oxides.

  • Reduction: Reduction reactions typically target the carbonyl group, potentially yielding alcohol derivatives.

  • Substitution: The aromatic rings are susceptible to electrophilic and nucleophilic substitution reactions, which can modify the compound’s properties significantly.

Common Reagents and Conditions Used

  • Oxidation: Common reagents include m-chloroperoxybenzoic acid (mCPBA) and hydrogen peroxide.

  • Reduction: Typical reducing agents are sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

  • Substitution: Reagents such as halogens and alkylating agents are frequently used under controlled conditions.

Major Products Formed

  • Oxidative and reductive transformations yield various derivatives with altered electronic properties, potentially enhancing their biological activity.

Scientific Research Applications

Chemistry: This compound serves as a versatile intermediate in the synthesis of more complex molecules. Biology: Its structural features allow it to interact with various biological targets, making it a valuable tool in biochemical studies. Medicine: Investigated for its potential therapeutic applications, particularly as an inhibitor of specific enzymes or receptors involved in disease pathways. Industry: Its chemical robustness and reactivity make it suitable for applications in materials science and catalysis.

Mechanism of Action

Mechanism of Action: The compound exerts its effects primarily through interactions with molecular targets, such as enzymes or receptors. Its heterocyclic structure allows for high-affinity binding to these targets, modulating their activity. Molecular Targets and Pathways Involved: Specific pathways influenced by this compound include signal transduction pathways and metabolic processes, with a particular focus on its potential to inhibit or activate certain key enzymes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Key Differences

The following table summarizes structural analogs from the evidence and their distinguishing features:

Compound Name/ID Core Structure Substituents/Modifications Key Features Reference
Target Compound Pyridazin-3(2H)-one 2-Oxoethyl-pyrrolidinyl group with 6-methylpyridin-2-yloxy Methylpyridinyl ether on pyrrolidine; oxoethyl linker -
5-Chloro-6-phenyl-2-substituted pyridazin-3(2H)-ones (3a-3h) Pyridazin-3(2H)-one 2-Substituted alkyl/aryl groups; 5-Cl, 6-Ph Chloro and phenyl groups enhance lipophilicity; simple alkylation synthesis
6-(2-Chlorophenyl)-2-{2-[4-(4-chlorophenyl)-1-piperazinyl]-2-oxoethyl}pyridazin-3(2H)-one Pyridazin-3(2H)-one 2-Oxoethyl-piperazinyl group with 4-(4-Cl-Ph); 6-(2-Cl-Ph) Dual chlorophenyl groups; piperazine enhances solubility
(R)-4-Chloro-5-(3-((6-(3-(methoxymethyl)-5-methylisoxazol-4-yl)pyrimidin-4-yl)oxy)pyrrolidin-1-yl)... Pyridazin-3(2H)-one Chloro, tetrahydropyranyl, and isoxazolyl-pyrimidinyl-pyrrolidinyl Complex heterocyclic substituents; microwave-assisted synthesis
4-Hydroxy-6-[2-(7-hydroxy-2-oxo-4-phenyl-2H-chromen-6-yl)ethyl]pyridazin-3(2H)-one Pyridazin-3(2H)-one Hydroxy group at position 4; chromenone-linked ethyl group Chromenone moiety introduces fluorescence/planarity
Key Observations:

Substituent Diversity: The target compound’s 6-methylpyridin-2-yloxy group distinguishes it from chlorophenyl (), chromenone (), or isoxazolyl-pyrimidinyl analogs (). Methylpyridinyl groups may improve metabolic stability compared to halogenated aryl groups.

Synthetic Complexity : Microwave-assisted coupling (e.g., ) and palladium-catalyzed reactions are required for analogs with bulky heterocycles, whereas simpler alkylation suffices for 3a-3h . The target compound likely requires multi-step synthesis due to its ether-linked pyrrolidine.

Pharmacological Implications : Piperazinyl analogs () often exhibit enhanced solubility and receptor affinity due to basic nitrogen atoms, whereas pyrrolidinyl groups (target compound) may confer rigidity and selectivity.

Physicochemical and Pharmacokinetic Properties

  • Metabolic Stability: Ether linkages (target compound) are generally more stable than ester or amide bonds, contrasting with hydrolytically labile groups in chromenone derivatives ().
  • Bioavailability : Pyrrolidinyl groups may reduce first-pass metabolism compared to piperazinyl analogs (), though this depends on substituent positioning.

Biological Activity

The compound 2-(2-(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one is a pyridazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C15H19N3O4C_{15}H_{19}N_{3}O_{4}, with a molecular weight of approximately 305.33 g/mol. The compound features a complex structure that includes a pyridazine ring, a pyrrolidine moiety, and a 6-methylpyridin-2-yloxy group, which contribute to its unique chemical reactivity and biological interactions.

Research indicates that this compound may act as an inhibitor of various enzymes, particularly cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. By inhibiting CDKs, the compound can potentially disrupt cancer cell proliferation and induce apoptosis in tumor cells.

In Vitro Studies

In vitro studies have shown that derivatives of pyridazine compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds structurally similar to the target compound have demonstrated IC50 values in the low micromolar range against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines. A notable example is compound 12e , which exhibited IC50 values of 1.06 ± 0.16 µM for A549 cells, indicating strong anti-cancer activity .

Table 1: Cytotoxicity of Similar Compounds

CompoundCell LineIC50 (µM)
12eA5491.06 ± 0.16
12eMCF-71.23 ± 0.18
12eHeLa2.73 ± 0.33

Structure-Activity Relationship (SAR)

The structure of the compound plays a critical role in its biological activity. The presence of the 6-methylpyridin-2-yloxy group enhances lipophilicity and may facilitate better interaction with biological targets compared to simpler analogs.

Comparison with Related Compounds

Compound NameStructural FeaturesUnique Aspects
Compound APyrrolidine derivativeLacks aromatic substitution
Compound BDioneContains two carbonyl groups

Case Studies and Research Findings

  • Cyclin-Dependent Kinases Inhibition : Studies have indicated that the compound can inhibit CDK activity, leading to cell cycle arrest in the G1 phase, thereby preventing cancer cell proliferation .
  • Apoptosis Induction : The compound has been shown to induce apoptosis in various cancer cell lines through mechanisms involving mitochondrial dysfunction and activation of caspases .
  • Molecular Docking Studies : Molecular docking simulations suggest that the compound binds effectively to the ATP-binding site of CDKs, providing insights into its mechanism of action .

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